tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1610767-01-5
VCID: VC5988551
InChI: InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1
SMILES: CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C
Molecular Formula: C13H20N2O2
Molecular Weight: 236.315

tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate

CAS No.: 1610767-01-5

Cat. No.: VC5988551

Molecular Formula: C13H20N2O2

Molecular Weight: 236.315

* For research use only. Not for human or veterinary use.

tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate - 1610767-01-5

Specification

CAS No. 1610767-01-5
Molecular Formula C13H20N2O2
Molecular Weight 236.315
IUPAC Name tert-butyl N-[(1S)-1-(3-aminophenyl)ethyl]carbamate
Standard InChI InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1
Standard InChI Key QZEKBDHFLADZKW-VIFPVBQESA-N
SMILES CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a tert-butyl carbamate group linked to an (S)-1-(3-aminophenyl)ethyl backbone. The stereochemistry at the ethyl carbon (C1) is critical for its interactions in chiral environments, as evidenced by its specific rotation and enantiomeric excess (ee) values in resolved forms . The 3-aminophenyl group introduces aromaticity and hydrogen-bonding capabilities, while the Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations.

Physicochemical Data

Key properties derived from experimental and computational studies include:

PropertyValueSource
Molecular FormulaC₁₃H₂₀N₂O₂
Molecular Weight236.31 g/mol
Boiling Point388.0 ± 25.0 °C (Predicted)
Density1.073 ± 0.06 g/cm³ (Predicted)
pKa12.13 ± 0.46 (Predicted)
Storage ConditionsUnder inert gas at 2–8°C

The Boc group’s electron-withdrawing nature lowers the amine’s basicity (pKa ~12.13), facilitating deprotection under mild acidic conditions . Storage under nitrogen or argon prevents oxidative degradation of the aromatic amine .

Synthesis and Optimization Strategies

Conventional Boc Protection

The synthesis typically begins with the Boc protection of 1-(3-aminophenyl)ethylamine. A scalable method involves reacting the amine with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) or tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. For example, a 60–84% yield is achieved after 24 hours at room temperature, with THF under reflux marginally improving efficiency .

Green Chemistry Approaches

Recent advances employ glycerol as a solvent for Boc protection, eliminating the need for volatile organic compounds (VOCs). A mixture of the amine and (Boc)₂O in glycerol at room temperature achieves >90% yield within hours, with the glycerol phase reusable for multiple cycles without activity loss . This method aligns with sustainable chemistry principles while maintaining high regioselectivity .

Enzymatic Kinetic Resolution

Racemic mixtures of analogous carbamates are resolved using immobilized lipase B from Candida antarctica (CAL-B). In a hexane/vinyl acetate system, CAL-B selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted with >99% ee . Applied to tert-butyl (S)-(1-(3-aminophenyl)ethyl)carbamate, this method could enable large-scale production of enantiopure material for pharmaceutical applications .

Applications in Research and Industry

Medicinal Chemistry

The compound’s chiral center and aromatic amine make it a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, its incorporation into peptidomimetics enhances metabolic stability while retaining target affinity. Comparative studies with tert-butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate reveal superior bioavailability due to reduced polarity.

Organochalcogenide Synthesis

In materials science, the 3-aminophenyl group is diazotized to form aryl diazonium salts, which react with tellurium or selenium nucleophiles to yield chiral organoselenanes and telluranes . These compounds exhibit unique optoelectronic properties, with potential applications in asymmetric catalysis and organic semiconductors .

Polymer Science

The Boc-protected amine serves as a monomer in polyurethane synthesis, where its rigidity improves thermal stability. Copolymers incorporating this monomer show glass transition temperatures (Tg) 20–30°C higher than conventional analogs, as measured by differential scanning calorimetry (DSC).

Comparative Analysis with Related Carbamates

CompoundKey FeaturesApplications
tert-Butyl (2-hydroxyethyl)carbamateHydrophilic, low Tg (~−50°C)Drug delivery systems
tert-Butyl (3-nitrophenyl)carbamateElectron-deficient aryl groupExplosives precursors
tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamateChiral, aromatic amine, high thermal stabilityAsymmetric synthesis, polymers

The tert-butyl (S)-(1-(3-aminophenyl)ethyl)carbamate outperforms analogs in thermal stability and enantioselectivity, making it preferable for high-temperature reactions and chiral inductions .

Challenges and Future Directions

Current limitations include moderate solubility in polar solvents and sensitivity to strong acids. Future research could explore:

  • Ionic Liquid Media: Enhancing solubility via ammonium or phosphonium salts.

  • Continuous Flow Synthesis: Integrating enzymatic resolution with flow chemistry for higher throughput .

  • Computational Modeling: Predicting derivative bioactivity using density functional theory (DFT) and molecular docking.

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